molecular formula C8H19OP B1622004 Hexyldimethylphosphine oxide CAS No. 28520-49-2

Hexyldimethylphosphine oxide

Cat. No.: B1622004
CAS No.: 28520-49-2
M. Wt: 162.21 g/mol
InChI Key: OCBOQSGCZXEWIH-UHFFFAOYSA-N
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Description

Hexyldimethylphosphine oxide is an organophosphorus compound with the molecular formula C₈H₁₉OP, featuring a hexyl group (-C₆H₁₃) and two methyl groups (-CH₃) bonded to a central phosphorus atom in its oxidized form (P=O). This structure confers unique physicochemical properties, such as moderate lipophilicity due to the hexyl chain and electron-donating characteristics from the alkyl substituents.

Properties

CAS No.

28520-49-2

Molecular Formula

C8H19OP

Molecular Weight

162.21 g/mol

IUPAC Name

1-dimethylphosphorylhexane

InChI

InChI=1S/C8H19OP/c1-4-5-6-7-8-10(2,3)9/h4-8H2,1-3H3

InChI Key

OCBOQSGCZXEWIH-UHFFFAOYSA-N

SMILES

CCCCCCP(=O)(C)C

Canonical SMILES

CCCCCCP(=O)(C)C

Other CAS No.

28520-49-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphine Oxide Compounds

Phosphine oxides vary significantly in properties based on substituent groups. Below is a comparative analysis of hexyldimethylphosphine oxide with structurally related compounds:

Substituent Effects on Physicochemical Properties

Compound Name Substituents Key Properties & Applications References
This compound Hexyl + 2 methyl groups Moderate lipophilicity; potential ligand for metal coordination or flame-retardant additive .
Trimethylphosphine oxide 3 methyl groups High polarity; soluble in polar solvents. Used in coordination chemistry and as a stabilizing agent.
Triphenylphosphine oxide 3 phenyl groups High thermal stability; used in high-temperature catalysis and as a Lewis base in organic reactions.
Dimethoxyphosphine oxide 2 methoxy groups (-OCH₃) Electron-withdrawing substituents; may enhance solubility in polar aprotic solvents. Listed in regulatory documents .
Tris(hydroxyphenyl)phosphine oxide 3 hydroxyphenyl groups Polar, flame-retardant properties; improves epoxy resin fire resistance .

Functional Differences

  • Lipophilicity: The hexyl chain in this compound enhances solubility in non-polar solvents compared to trimethyl- or hydroxyphenyl-substituted analogs, making it suitable for hydrophobic polymer blends .
  • Thermal Stability : Bulky aryl substituents (e.g., triphenylphosphine oxide) offer higher thermal stability than alkyl-substituted variants, critical for high-temperature applications .

Research Findings and Gaps

  • Structural Analogues : Regulatory documents list compounds like dimethoxyphosphine oxide and dimethyl phosphonate , but their comparative data with this compound are absent.
  • Coordination Chemistry : Phosphine-alkene ligands in suggest that alkyl substituents enhance electron donation to metals, a property this compound may share .
  • Flame Retardancy: Hydroxyphenyl phosphine oxides in demonstrate that substituent polarity correlates with flame-retardant efficiency in polymers ; this compound’s alkyl chain may instead improve compatibility with non-polar matrices.

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